![molecular formula C13H13Cl2N3O B14358691 3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile CAS No. 91762-98-0](/img/structure/B14358691.png)
3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorinated hydroxyphenyl group linked to a dipropanenitrile moiety through an azanediyl bridge. Its distinct molecular configuration makes it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dichloro-2-hydroxybenzaldehyde, which is then reacted with a suitable amine to form the intermediate Schiff base. This intermediate undergoes further reactions, including nitrile formation, to yield the final product. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of diamines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its dichlorinated phenyl ring can interact with hydrophobic regions of proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile: Unique due to its specific substitution pattern and azanediyl linkage.
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropaneamine: Similar structure but with amine groups instead of nitriles.
3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanealdehyde: Contains aldehyde groups instead of nitriles.
Uniqueness
The uniqueness of 3,3’-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile lies in its combination of dichlorinated hydroxyphenyl and dipropanenitrile moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.
Propriétés
Numéro CAS |
91762-98-0 |
|---|---|
Formule moléculaire |
C13H13Cl2N3O |
Poids moléculaire |
298.16 g/mol |
Nom IUPAC |
3-[2-cyanoethyl-[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]propanenitrile |
InChI |
InChI=1S/C13H13Cl2N3O/c14-11-7-10(13(19)12(15)8-11)9-18(5-1-3-16)6-2-4-17/h7-8,19H,1-2,5-6,9H2 |
Clé InChI |
ABRIGLOZEOMJSM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CN(CCC#N)CCC#N)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


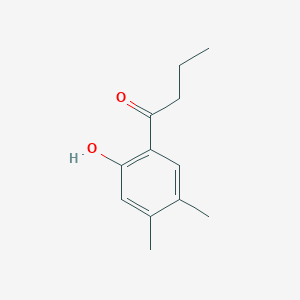
![1-[(Oxan-2-ylidene)methyl]pyrrolidine](/img/structure/B14358613.png)
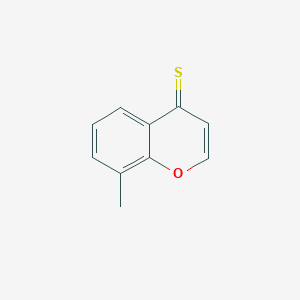

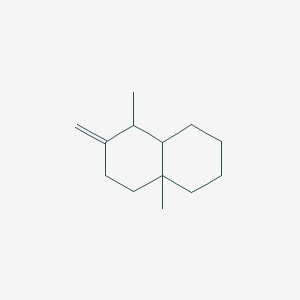
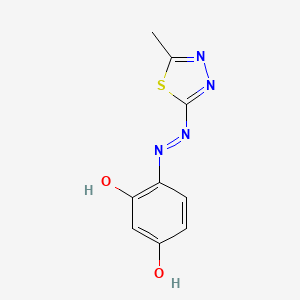
![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)

![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
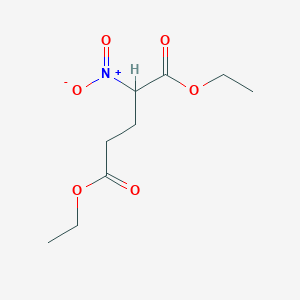
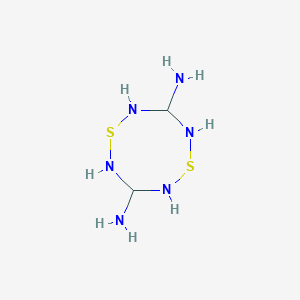
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

